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Compound of Interest

Compound Name: DDCPPB-Glu

Cat. No.: B1669910 Get Quote

Introduction

DDCPPB-Glu, chemically identified as (2S)-2-[[4-[3-(2,4-diamino-6,7-dihydro-5H-

cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid, is a novel antifolate agent

that has demonstrated potential as an antitumor compound. As a member of the antifolate

class of drugs, its mechanism of action is predicated on the disruption of folate-dependent

metabolic pathways, which are crucial for the synthesis of nucleotides and amino acids,

thereby inhibiting the proliferation of rapidly dividing cells, such as those found in tumors. This

technical guide provides a comprehensive overview of the pharmacological profile of DDCPPB-
Glu, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties
A foundational understanding of DDCPPB-Glu begins with its chemical and physical

characteristics, which are essential for its development as a therapeutic agent.
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Property Value Reference

IUPAC Name

(2S)-2-[[4-[3-(2,4-diamino-6,7-

dihydro-5H-

cyclopenta[d]pyrimidin-5-

yl)propyl]benzoyl]amino]penta

nedioic acid

[1]

CAS Number 149325-95-1 [1][2]

Molecular Formula C22H27N5O5 [2]

Molecular Weight 441.48 g/mol [2]

Synonyms
Ddcppb-glu, CID 9889503,

CID10048932
[1]

Classification
6-5 fused ring heterocycle

antifolate
[2]

Pharmacodynamics: Mechanism of Action
Antifolates exert their cytotoxic effects by inhibiting key enzymes involved in the folic acid

metabolic pathway. This pathway is critical for the de novo synthesis of purines and

thymidylate, which are essential building blocks for DNA and RNA synthesis. The primary

molecular targets for antifolates include Dihydrofolate Reductase (DHFR), Thymidylate

Synthase (TS), and Glycinamide Ribonucleotide Formyltransferase (GARFT).

The glutamate moiety in the structure of DDCPPB-Glu suggests that, like other classical

antifolates such as methotrexate, it is a substrate for folylpolyglutamate synthetase (FPGS).

This enzyme catalyzes the addition of glutamate residues to the molecule within the cell,

leading to the formation of polyglutamated derivatives. Polyglutamation is a critical process as it

traps the drug intracellularly and can increase its inhibitory potency against target enzymes.
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Figure 1. Proposed mechanism of action for DDCPPB-Glu as an antifolate.

Enzyme Inhibition Profile
To fully characterize the pharmacological profile of DDCPPB-Glu, it is imperative to determine

its inhibitory activity against the key enzymes in the folate pathway. This is typically expressed

in terms of the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
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Target Enzyme DDCPPB-Glu Ki (nM) DDCPPB-Glu IC50 (nM)

Dihydrofolate Reductase

(DHFR)
Data not available Data not available

Thymidylate Synthase (TS) Data not available Data not available

Glycinamide Ribonucleotide

Formyltransferase (GARFT)
Data not available Data not available

Quantitative data for DDCPPB-Glu is not currently available in the public domain. The table

above serves as a template for the necessary experimental data required for a complete

pharmacological profile.

In Vitro Antitumor Activity
The efficacy of an anticancer agent is initially assessed through in vitro studies on various

cancer cell lines. The growth inhibitory (GI50) value, which represents the concentration of the

drug that causes 50% inhibition of cell growth, is a key metric.

Cell Line Cancer Type DDCPPB-Glu GI50 (µM)

MCF-7 Breast Cancer Data not available

PC-3 Prostate Cancer Data not available

HCT-116 Colon Cancer Data not available

A549 Lung Cancer Data not available

U-87 MG Glioblastoma Data not available

Specific GI50 values for DDCPPB-Glu against various cancer cell lines have not been publicly

reported. This table illustrates the type of data needed to evaluate its in vitro antitumor potency.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pharmacological

data. The following are standard experimental protocols that would be employed to
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characterize the pharmacological profile of DDCPPB-Glu.

Synthesis of DDCPPB-Glu
A detailed, step-by-step synthesis protocol for DDCPPB-Glu is not publicly available. However,

the synthesis of similar pyrrolo[2,3-d]pyrimidine antifolates typically involves a multi-step

process. A general workflow would be as follows:

Start
Synthesis of

2,4-diamino-6,7-dihydro-5H-
cyclopenta[d]pyrimidine core

Functionalization of the
cyclopentane ring

Coupling with the
benzoyl-glutamate side chain
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characterization of DDCPPB-Glu End
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Figure 2. A generalized workflow for the synthesis of DDCPPB-Glu.

Detailed Steps (Hypothetical):

Synthesis of the Pyrrolopyrimidine Core: This would likely involve the condensation of a

substituted cyclopentanone with a diaminopyrimidine derivative.

Introduction of the Propyl Linker: Alkylation of the cyclopentane ring at the 5-position with a

suitable propyl halide.

Formation of the Benzoyl Moiety: Acylation of the propyl-substituted intermediate with a 4-

carboxybenzoyl derivative.

Coupling with L-Glutamic Acid: Amide bond formation between the benzoyl intermediate and

the amino group of L-glutamic acid diethyl ester.

Deprotection: Saponification of the glutamate esters to yield the final diacid product,

DDCPPB-Glu.

Purification and Characterization: Purification would be achieved by chromatographic

techniques (e.g., HPLC), and the final product's identity and purity confirmed by NMR, mass

spectrometry, and elemental analysis.

Enzyme Inhibition Assays
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Objective: To determine the inhibitory potency (Ki and/or IC50) of DDCPPB-Glu against DHFR,

TS, and GARFT.

General Protocol:

Enzyme and Substrate Preparation: Recombinant human DHFR, TS, and GARFT enzymes

would be expressed and purified. Substrates for each enzyme (dihydrofolate for DHFR,

dUMP and methylenetetrahydrofolate for TS, and glycinamide ribonucleotide and

formyltetrahydrofolate for GARFT) would be prepared in appropriate buffers.

Assay Procedure: The enzyme, substrate, and varying concentrations of DDCPPB-Glu are

incubated together. The rate of the enzymatic reaction is measured by monitoring the change

in absorbance or fluorescence of a substrate or product over time using a spectrophotometer

or fluorometer.

Data Analysis: The reaction rates at different inhibitor concentrations are plotted to generate

a dose-response curve. The IC50 value is determined from this curve. Ki values can be

calculated from the IC50 values using the Cheng-Prusoff equation, which requires

knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the

enzyme for its substrate.
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Figure 3. Workflow for an in vitro enzyme inhibition assay.

Cell Growth Inhibition Assay
Objective: To determine the in vitro antitumor activity (GI50) of DDCPPB-Glu against a panel of

human cancer cell lines.

Protocol (e.g., using the Sulforhodamine B (SRB) assay):

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and

allowed to attach overnight.
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Drug Treatment: Cells are treated with a range of concentrations of DDCPPB-Glu and

incubated for a specified period (e.g., 72 hours).

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular

proteins.

Measurement: The bound dye is solubilized, and the absorbance is measured at a specific

wavelength (e.g., 515 nm) using a microplate reader.

Data Analysis: The absorbance values are proportional to the number of viable cells. A dose-

response curve is generated by plotting the percentage of cell growth inhibition against the

drug concentration, and the GI50 value is calculated.

Signaling Pathways
The inhibition of folate metabolism by DDCPPB-Glu ultimately leads to the disruption of DNA

synthesis and repair, triggering cell cycle arrest and apoptosis. The precise signaling pathways

involved in these downstream effects would need to be elucidated through further research.

Key pathways to investigate would include those related to DNA damage response (e.g.,

ATM/ATR signaling), cell cycle checkpoints (e.g., p53 and Rb pathways), and apoptosis (e.g.,

caspase activation).
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Figure 4. Logical relationship of DDCPPB-Glu's effects on cellular pathways.

Future Directions
To establish a comprehensive pharmacological profile of DDCPPB-Glu, further research is

essential. Key areas for future investigation include:

Pharmacokinetics: In vivo studies to determine the absorption, distribution, metabolism, and

excretion (ADME) properties of DDCPPB-Glu.

In Vivo Efficacy: Evaluation of the antitumor activity of DDCPPB-Glu in animal models of

cancer.
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Toxicity Profile: Comprehensive toxicology studies to assess the safety and tolerability of the

compound.

Mechanism of Resistance: Investigation of potential mechanisms by which cancer cells may

develop resistance to DDCPPB-Glu.

Combination Therapies: Exploring the synergistic potential of DDCPPB-Glu with other

anticancer agents.

Conclusion

DDCPPB-Glu is a promising novel antifolate with the potential for development as an antitumor

agent. This guide has outlined the key aspects of its pharmacological profile and the

experimental approaches required for its full characterization. While specific quantitative data

for DDCPPB-Glu is not yet widely available, the framework provided herein will serve as a

valuable resource for researchers dedicated to advancing our understanding of this and other

novel antifolates. The systematic generation of the data outlined in this document will be critical

for the continued development of DDCPPB-Glu as a potential cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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